2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
Overview
Description
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by the introduction of the thiophene and acetic acid moieties. The detailed synthetic pathways can be found in various patents and research articles, which outline methods for optimizing yield and purity .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .
The biological activity of this compound is often attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to act as an inhibitor of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), which plays a crucial role in inflammation and cancer progression. Inhibition of mPGES-1 can lead to reduced tumor growth and improved outcomes in inflammation-related diseases .
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The compound exhibited significant antiproliferative effects with a notable mechanism involving cell cycle arrest at the G0/G1 phase after 24 hours of exposure. Extended exposure resulted in increased subG0/G1 fractions indicative of apoptosis .
Case Study 2: Inhibition of mPGES-1
In another investigation, the compound was tested for its ability to inhibit mPGES-1 in vitro. It showed selective inhibition with IC₅₀ values in the low micromolar range. This suggests its potential utility in developing therapies targeting inflammatory diseases and cancers where PGE2 is implicated .
Data Tables
The following table summarizes the biological activities and IC₅₀ values for various related compounds:
Compound Name | Target | IC₅₀ Value (μM) | Biological Activity |
---|---|---|---|
Compound C5 | EGFR | 0.07 | Anticancer |
2c | mPGES-1 | Low micromolar | Anti-inflammatory |
3c | MCF-7 | 0.08 | Antiproliferative |
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCDIQCVSWLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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